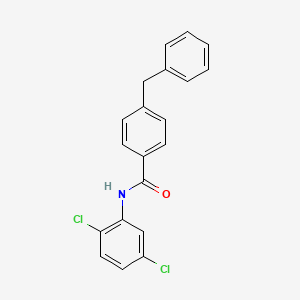

4-benzyl-N-(2,5-dichlorophenyl)benzamide

Beschreibung

4-Benzyl-N-(2,5-dichlorophenyl)benzamide is a benzamide derivative characterized by a benzyl group at the para position of the benzoyl ring and a 2,5-dichlorophenyl substituent on the aniline moiety.

Eigenschaften

IUPAC Name |

4-benzyl-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2NO/c21-17-10-11-18(22)19(13-17)23-20(24)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYERAJORAMYXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 2,5-dichloroaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant and Antibacterial Properties

Research indicates that benzamide compounds, including 4-benzyl-N-(2,5-dichlorophenyl)benzamide, exhibit notable antioxidant and antibacterial activities. These compounds have been synthesized and analyzed for their effectiveness in scavenging free radicals and chelating metals, with some derivatives showing superior activity compared to standard antioxidants.

Cytotoxic Activity

Studies have demonstrated that compounds with similar structures to this compound possess cytotoxic properties against various cancer cell lines. For instance, molecular docking studies suggest that this compound can bind effectively to specific enzymes or receptors involved in cancer progression, indicating its potential as an anti-cancer agent .

Therapeutic Applications

Drug Development

Given its unique structural properties, this compound is being explored as a lead compound in drug development. Its derivatives may target specific biological pathways associated with diseases such as cancer and inflammation. Research has indicated that modifications to its structure can enhance its efficacy against various biological targets .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes related to disease pathways. For example, compounds with similar structures have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), suggesting that this compound could also exhibit similar inhibitory effects .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzamide derivatives against breast cancer cell lines. The findings revealed that certain modifications to the benzamide structure significantly increased potency against MDA-MB-231 cells compared to standard treatments like cisplatin .

Case Study 2: Antioxidant Efficacy

In another research effort, a series of synthesized benzamides were evaluated for their antioxidant capacities. The results showed that some derivatives had superior total antioxidant activity compared to established antioxidants, highlighting their potential for therapeutic applications in oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Substituent Effects on Molecular Geometry

- N-(3,5-Dichlorophenyl)benzamide ():

The trans conformation of the H–N–C=O group and dihedral angles of 14.3° (amide-to-benzoyl) and 44.4° (amide-to-aniline) result in a 58.3° interplanar angle between the benzoyl and aniline rings. This geometry is stabilized by N–H⋯O hydrogen bonding, forming infinite chains along the crystallographic c-axis . - N-(2,6-Dichlorophenyl)benzamide ():

Substitution at the 2,6-positions induces steric hindrance, likely altering dihedral angles compared to 3,5-dichloro analogs. Crystallographic studies of related compounds (e.g., 4-chloro-N-(2,6-dichlorophenyl)benzamide) suggest similar trans amide conformations but distinct packing patterns . - This could reduce hydrogen-bonding efficiency, affecting solubility and crystallinity.

Table 1: Structural Parameters of Selected Benzamides

Anti-Inflammatory Activity ()

- Oxadiazole-Benzamide Derivatives :

Substitution at the 2-position (e.g., 2-chloro) on the benzoyl ring enhances anti-inflammatory activity compared to 3- or 4-chloro analogs. For example, 2-chloro-N-[5-(3-chlorophenyl)-oxadiazole-2-yl]benzamide (C4) showed superior activity to 4-chloro derivatives . - Implications for Target Compound: The 4-benzyl group lacks electron-withdrawing effects (e.g., Cl, NO₂), which are critical for activity in oxadiazole derivatives.

Antimicrobial Activity ()

- Salicylamides :

5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide demonstrated strong cytotoxicity against Desulfovibrio piger (82–90% inhibition at 0.37–1.10 µmol/L). The hydroxy group at position 2 and nitro substituents are critical for activity . - Target Compound: The absence of a hydroxy group and the presence of a benzyl substituent likely reduce antimicrobial efficacy compared to salicylamides.

Crystallographic and Computational Tools

- SHELX Suite ():

Widely used for refining small-molecule structures, SHELXL could model the target compound’s steric effects and hydrogen-bonding patterns. The benzyl group’s bulk may challenge refinement accuracy, requiring high-resolution data . - ORTEP-3/WinGX (): These tools visualize molecular geometry and packing. For example, ORTEP-3 could illustrate the hypothesized dihedral angle increase in the target compound compared to simpler analogs .

Biologische Aktivität

4-benzyl-N-(2,5-dichlorophenyl)benzamide is a synthetic compound classified under benzamides, notable for its unique chemical structure that includes a benzyl group and dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Synthesis

The synthesis of this compound typically involves:

- Formation of the amide bond between a suitable benzoyl chloride and an amine derivative.

- Purification through recrystallization or chromatography to obtain high-purity compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

- Case Study : In a study assessing the cytotoxicity of related benzamide derivatives on hematological and solid tumor cell lines, several compounds demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. The presence of the benzamide moiety was linked to enhanced binding affinity to these targets .

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. The unique structural features of this compound contribute to its efficacy against various pathogens.

- Research Findings : Investigations into the antibacterial activity of benzamide derivatives revealed that certain compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The dichlorophenyl group may enhance membrane permeability or interfere with bacterial metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer cell proliferation and survival. For example, inhibition of receptor tyrosine kinases such as EGFR has been documented .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target proteins, modifying their activity and leading to therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzamide derivatives:

| Compound Structure | Biological Activity | Comments |

|---|---|---|

| Benzamide Core | Anticancer | Essential for activity against RTKs |

| Dichloro Substituents | Enhanced potency | Improves binding affinity |

| Benzyl Group | Increased lipophilicity | Affects bioavailability |

The modifications in the structure significantly influence both the potency and selectivity of these compounds against various biological targets.

Q & A

Q. What are the validated synthetic protocols for 4-benzyl-N-(2,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling benzyl-substituted benzoyl chloride with 2,5-dichloroaniline under controlled pH and temperature. Key steps include:

- Amide bond formation : Use anhydrous conditions with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) ensures high purity (>95%).

- Optimization : Monitor reaction progress via TLC and adjust reflux time (4–8 hours) to maximize yield. Kinetic studies under varying temperatures (25–80°C) can identify optimal conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR resolve substituent positions (e.g., benzyl vs. dichlorophenyl groups). For example, aromatic protons in the 2,5-dichlorophenyl ring appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 385.04) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles (e.g., C=O bond: 1.221 Å) and validates hydrogen-bonding networks .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Anti-inflammatory models : Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA .

- In vivo studies : Administer in rodent models (e.g., carrageenan-induced paw edema) at 10–50 mg/kg doses, dissolved in 5% DMSO/18% Tween 80 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Comparative meta-analysis : Normalize data using standardized protocols (e.g., fixed cell lines, identical incubation times) to minimize variability .

- Mechanistic validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like SIRT2, correlating computational results with experimental IC values .

- Dose-response curves : Use Hill slopes to differentiate between specific target engagement vs. off-target effects .

Q. What crystallographic strategies address discrepancies in reported dihedral angles or hydrogen-bonding patterns?

- Refinement protocols : Employ SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen bonds (e.g., N–H⋯O, 2.8–3.0 Å) using OLEX2 visualization .

- Twinned data handling : Use TWINABS to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- Comparative analysis : Overlay structures with analogs (e.g., N-(3,5-dichlorophenyl)benzamide) to identify substituent-induced torsional deviations (>10° differences in benzyl/aniline ring angles) .

Q. How do substituent positions (e.g., 2,5-dichloro vs. 3,5-dichloro) influence pharmacological activity?

- Structure-activity relationship (SAR) : Synthesize analogs and compare logP (e.g., 5.21 vs. 4.98) to assess lipophilicity’s role in membrane permeability .

- Crystallographic SAR : Correlate dihedral angles (e.g., 58.3° in 2,5-dichloro vs. 45.2° in 3,5-dichloro derivatives) with steric hindrance at target sites .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical substituent interactions (e.g., chloro groups enhancing hydrophobic contacts) .

Q. What methodologies mitigate challenges in synthesizing derivatives with bulky substituents?

- Synthon design : Prioritize sterically protected intermediates (e.g., tert-butyl esters) to reduce side reactions during benzylation .

- Microwave-assisted synthesis : Reduce reaction times (30–60 minutes vs. 8 hours) and improve yields (>20%) for thermally sensitive intermediates .

- Computational prediction : Apply DFT calculations (Gaussian 09) to predict reaction feasibility and transition-state energies for complex substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.